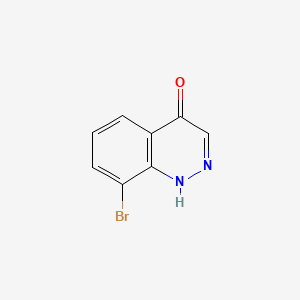

8-Bromo-4-cinnolinol

Description

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-1H-cinnolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-6-3-1-2-5-7(12)4-10-11-8(5)6/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGFMNHXOPEYQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NN=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236505 | |

| Record name | 8-Bromo-4-cinnolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-74-4 | |

| Record name | 8-Bromo-4-cinnolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC114066 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Bromo-4-cinnolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-BROMO-4-CINNOLINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA35M58RJ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Transformation Pathways of 8 Bromo 4 Cinnolinol

Reactions Involving the Bromine Substituent

The bromine atom on the benzene (B151609) portion of the cinnoline (B1195905) core is a versatile handle for introducing molecular complexity. It primarily undergoes reactions typical of aryl halides, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for replacing the bromine atom at the C-8 position. In this reaction, a nucleophile displaces the bromide leaving group. The success of SNAr reactions on an aromatic ring generally requires the presence of electron-withdrawing groups to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgnih.gov The cinnoline ring system, with its two nitrogen atoms, is inherently electron-deficient, which facilitates this type of reaction compared to a simple bromobenzene (B47551) ring.

The mechanism proceeds in two steps: addition of the nucleophile to form a resonant-stabilized anionic intermediate, followed by elimination of the bromide ion to restore aromaticity. nih.govrsc.org Common nucleophiles used in such reactions include amines, alkoxides, and thiolates. For instance, the reaction with primary or secondary amines can lead to the formation of 8-amino-cinnoline derivatives. youtube.comchemguide.co.uk The reaction typically requires heat and may be carried out in a polar aprotic solvent.

While direct studies on 8-bromo-4-cinnolinol are not extensively documented, the general principles of SNAr suggest its viability for functionalization at the C-8 position. wikipedia.orgwikipedia.org

The bromine atom at C-8 serves as an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.comlibretexts.org These reactions typically employ palladium or copper catalysts. mdpi.commdpi.com

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgfishersci.co.uk This method is widely used to form biaryl compounds or to introduce alkyl, alkenyl, or alkynyl substituents. wikipedia.org Research on the closely related 8-bromo-4-chloro-7-methoxy-quinoline has demonstrated successful Suzuki couplings with a range of boronic acids, highlighting the feasibility of this transformation on the 8-bromo-cinnoline scaffold. google.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgmdpi.com It offers a direct method for vinylation at the C-8 position.

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples the aryl bromide with a terminal alkyne, providing a direct route to 8-alkynyl-cinnoline derivatives. nih.gov

The table below summarizes representative conditions for these cross-coupling reactions, based on general procedures and reactions on analogous substrates. mdpi.comfishersci.co.uknih.gov

| Reaction | Catalyst | Reagents | Base | Solvent |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Aryl/Alkyl Boronic Acid | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or Toluene |

| Heck | Pd(OAc)₂ | Alkene, PPh₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile (B52724) |

| Sonogashira | Pd(PPh₃)₄, CuI | Terminal Alkyne | Et₃N or Piperidine | THF or DMF |

This table presents typical conditions for metal-catalyzed cross-coupling reactions.

Reactivity of the 4-Hydroxyl Group

The hydroxyl group at the C-4 position is nucleophilic and acidic, participating in O-alkylation, O-acylation, and engaging in important tautomeric equilibria.

The hydroxyl group of this compound can be readily alkylated or acylated to form the corresponding ethers and esters.

O-Alkylation: This reaction involves the deprotonation of the hydroxyl group with a base, followed by nucleophilic attack on an alkyl halide or other electrophile. nih.gov Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃), and solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often used. nih.govnih.gov A variety of alkylating agents can be employed, such as alkyl iodides, bromides, or sulfates. chemguide.co.uk

O-Acylation: Ester derivatives can be formed by reacting the hydroxyl group with an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

The table below shows typical conditions for these reactions.

| Reaction | Reagent | Base | Solvent |

| O-Alkylation | Alkyl Bromide/Iodide | NaH or K₂CO₃ | THF or DMF |

| O-Acylation | Acyl Chloride/Anhydride | Pyridine or Et₃N | Dichloromethane or Pyridine |

This table illustrates common conditions for the functionalization of the 4-hydroxyl group.

This compound can exist in different tautomeric forms due to proton migration. The two primary equilibria are the keto-enol and lactam-lactim tautomerisms.

Enol-Keto (Lactim-Lactam) Tautomerism: The compound can exist as the 4-hydroxy (enol/lactim) form or the 8-bromo-1H-cinnolin-4-one (keto/lactam) form. organic-chemistry.org Studies on related 4-hydroxycinnoline and 4-hydroxyquinoline (B1666331) systems have shown that the keto/lactam tautomer is generally the predominant form in solution and in the solid state. google.comorganic-chemistry.org The stability of the keto form is attributed to the greater strength of the C=O double bond compared to the C=C bond and the amide resonance stabilization in the lactam form.

Solvent Effects: The position of the tautomeric equilibrium can be influenced by the solvent. beilstein-journals.orgnih.gov Polar solvents may stabilize the more polar keto/lactam tautomer through hydrogen bonding. Spectroscopic methods, such as NMR and UV-Vis, are crucial for studying these equilibria. organic-chemistry.orgnih.gov

Figure 1: Tautomeric equilibrium between the 4-hydroxy (lactim) and 4-oxo (lactam) forms of this compound.

Electrophilic Aromatic Substitution on the Benzene Ring of Cinnoline

The benzene portion of the cinnoline ring can undergo electrophilic aromatic substitution (SEAr), such as halogenation, nitration, or sulfonation. fishersci.co.uk The position of substitution is directed by the existing substituents: the bromine atom and the fused pyridazine (B1198779) ring. The cinnoline system is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atoms. nih.gov

The directing effects of the substituents are crucial. The bromine atom is an ortho-, para-director, while the fused heterocyclic ring's influence is more complex. In the analogous quinoline (B57606) system, electrophilic substitution is strongly directed to the C-5 and C-7 positions. rsc.org Studies on the bromination of 8-substituted quinolines have shown that substitution occurs preferentially at the C-5 and C-7 positions. acgpubs.orgresearchgate.net For example, the bromination of 8-methoxyquinoline (B1362559) with bromine in chloroform (B151607) results in the selective formation of 5-bromo-8-methoxyquinoline. acgpubs.orgresearchgate.net

Given these precedents, electrophilic attack on this compound is most likely to occur at the C-5 or C-7 positions of the benzene ring. The reaction would require strong electrophiles and potentially harsh conditions, such as using fuming sulfuric acid for sulfonation or a mixture of nitric and sulfuric acids for nitration. youtube.comlibretexts.org

Nucleophilic Attack on the Pyridazine Ring System

Nucleophilic substitution is a key reaction class for halogenated heterocyclic compounds. libretexts.org In the case of this compound, nucleophilic attack can be directed at the carbon atom bearing the bromine substituent. The pyridazine portion of the cinnoline ring system is electron-deficient, which can facilitate nucleophilic aromatic substitution (SNAr) reactions.

The reactivity of halogenated aromatic compounds towards nucleophiles depends on several factors, including the nature of the halogen, the position of the halogen on the ring, and the presence of activating or deactivating groups. libretexts.org The carbon-bromine bond is weaker than a carbon-chlorine bond, making bromo-substituted compounds generally more reactive in substitution reactions. libretexts.org

The reaction proceeds via a two-step mechanism, typically involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing nature of the nitrogen atoms in the pyridazine ring helps to stabilize the negative charge of this intermediate, thereby activating the ring towards nucleophilic attack.

Common nucleophiles used in these reactions include alkoxides, amines, and thiolates. science-revision.co.uk The reaction conditions, such as solvent and temperature, play a significant role in the outcome of the reaction. Polar aprotic solvents are often employed to facilitate these types of substitutions.

Table 1: Examples of Nucleophilic Substitution on Related Bromo-Substituted Heterocycles This table presents generalized reaction conditions for nucleophilic substitution on bromo-substituted quinolines and related heterocycles, which can be considered analogous to reactions involving this compound.

| Reactant | Nucleophile | Solvent | Product Type |

|---|---|---|---|

| Bromo-substituted quinoline | Sodium methoxide | DMF | Methoxy-substituted quinoline |

| Bromo-substituted quinoline | Ammonia | Ethanol | Amino-substituted quinoline |

| Bromo-substituted quinoline | Potassium thiophenolate | DMSO | Phenylthio-substituted quinoline |

Oxidation Reactions of the Cinnoline Nucleus

The cinnoline ring system can undergo oxidation reactions, although the specific outcomes for this compound are not extensively documented. Generally, the oxidation of N-heterocyclic compounds can lead to the formation of N-oxides or ring-opened products, depending on the oxidant and reaction conditions. acs.org The presence of the electron-donating hydroxyl group and the electron-withdrawing bromine atom will influence the susceptibility of the ring to oxidation.

The nitrogen atoms in the pyridazine ring are potential sites for oxidation. Treatment with peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), could potentially lead to the formation of the corresponding N-oxides. The position of N-oxidation would be influenced by the electronic effects of the substituents.

More vigorous oxidation could lead to the cleavage of the heterocyclic or carbocyclic ring. The oxidation of related heterocyclic systems like quinolines often requires specific catalysts and conditions to achieve desired transformations. mdpi.commdpi.com For instance, the oxidation of catechol to o-quinone can be catalyzed by copper complexes of quinoline derivatives. mdpi.com

Table 2: Potential Oxidation Products of the Cinnoline Nucleus

| Oxidizing Agent | Potential Product | General Observation |

|---|---|---|

| Peroxy acids (e.g., m-CPBA) | N-oxide derivatives | Selective oxidation of ring nitrogen atoms. |

| Strong oxidants (e.g., KMnO4) | Ring-opened products | Degradation of the heterocyclic ring system. |

Reduction Pathways and Dihydrocinnoline (B15445986) Formation

The reduction of the cinnoline ring system is a known transformation, typically leading to the formation of dihydrocinnoline derivatives. researchgate.net The pyridazine ring is susceptible to reduction due to its electron-deficient nature. Various reducing agents can be employed to achieve this transformation, with the choice of reagent determining the extent of reduction.

Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), is a common method for the reduction of N-heterocycles. This method can lead to the formation of 1,2-dihydro- or 1,2,3,4-tetrahydrocinnoline derivatives. Metal hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), can also be used. The reactivity can be complicated by the presence of other functional groups, such as the bromine atom, which may also be susceptible to reduction under certain conditions. researchgate.net

The formation of dihydrocinnolines is a significant transformation as it alters the aromaticity and, consequently, the chemical and biological properties of the molecule.

Table 3: Common Reducing Agents for Cinnoline Derivatives

| Reducing Agent | Typical Product | Notes |

|---|---|---|

| H₂, Pd/C | Dihydro- or Tetrahydrocinnoline | Catalytic hydrogenation. |

| NaBH₄ | Dihydrocinnoline | Selective reduction of the N=N bond. |

| LiAlH₄ | Further reduced products | Stronger reducing agent. |

Rearrangement Reactions of this compound Derivatives

While specific rearrangement reactions of this compound are not well-documented, cinnoline derivatives can potentially undergo various molecular rearrangements under specific conditions. For instance, dienone-phenol type rearrangements have been observed in related azaspirodienone systems, which can lead to the formation of quinoline structures. researchgate.net

The potential for rearrangement in this compound or its derivatives would likely involve the generation of a reactive intermediate, such as a carbocation or a nitrene, which could then trigger a skeletal reorganization. The substitution pattern on the cinnoline ring would heavily influence the feasibility and outcome of such rearrangements.

Acid-Base Properties and their Influence on Reactivity

The acid-base properties of this compound are determined by the 4-hydroxyl group and the nitrogen atoms of the pyridazine ring. The hydroxyl group at the 4-position imparts acidic character, existing in tautomeric equilibrium with its keto form, 8-bromo-1H-cinnolin-4-one. The pKa of this proton is influenced by the electron-withdrawing nature of the bromine atom and the pyridazine ring.

The nitrogen atoms in the pyridazine ring possess lone pairs of electrons and can act as bases by accepting a proton. The pKa of cinnoline itself is reported to be 2.64, indicating weak basicity. pnrjournal.com The presence of the electron-withdrawing bromine atom at the 8-position would be expected to further decrease the basicity of the nitrogen atoms in this compound.

The pH of the reaction medium can significantly influence the reactivity of this compound. In acidic conditions, protonation of the nitrogen atoms can activate the ring towards certain reactions or alter the regioselectivity of electrophilic attack. In basic conditions, deprotonation of the hydroxyl group would generate a phenoxide-like anion, which would enhance the nucleophilicity of the oxygen and could influence substitution reactions on the ring.

Advanced Spectroscopic and Structural Characterization of 8 Bromo 4 Cinnolinol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of 8-Bromo-4-cinnolinol. The compound exists in a tautomeric equilibrium between the 4-hydroxy-cinnoline and the cinnolin-4(1H)-one forms, with the latter generally being the predominant species in solution. This equilibrium influences the observed NMR spectra.

Proton (1H) NMR Analysis for Positional Assignments

The 1H NMR spectrum provides information on the chemical environment of each proton. For this compound, the aromatic protons on the benzo-ring are influenced by the bromine substituent and the heterocyclic ring. Aromatic protons typically resonate in the 6.5-8.0 ppm range. libretexts.org The bromine atom at C-8 is expected to exert a deshielding effect on the adjacent H-7 proton due to its electronegativity and anisotropic effects. rsc.orgyoutube.com The proton at C-3 in the pyridazinone ring is also distinctly observed. The broad signal corresponding to the N-H proton of the cinnolinone tautomer is typically found further downfield and can be confirmed by D₂O exchange.

Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~6.5 - 7.0 | s | - |

| H-5 | ~7.8 - 8.2 | d | J ≈ 7-9 |

| H-6 | ~7.4 - 7.8 | t | J ≈ 7-8 |

| H-7 | ~7.6 - 8.0 | d | J ≈ 7-9 |

| N-H | ~10.0 - 12.0 | br s | - |

Note: These are predicted values based on the analysis of related structures. Actual values may vary.

Carbon (13C) NMR for Carbon Framework Confirmation

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. Aromatic and heteroaromatic carbons typically appear in the 110-160 ppm region. pressbooks.puboregonstate.edu The carbonyl carbon (C-4) of the predominant cinnolinone tautomer is expected to be the most downfield signal, generally appearing above 160 ppm. The carbon atom directly bonded to the bromine (C-8) experiences a "heavy atom effect," which can cause its signal to shift upfield compared to what would be expected based on electronegativity alone. stackexchange.comresearchgate.netstackexchange.com The remaining carbon signals can be assigned based on their electronic environment and by comparison with related structures like 4-quinolinol and other bromo-aromatic compounds. researchgate.net

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-3 | ~120 - 125 |

| C-4 | ~160 - 165 |

| C-4a | ~140 - 145 |

| C-5 | ~128 - 132 |

| C-6 | ~125 - 130 |

| C-7 | ~135 - 140 |

| C-8 | ~115 - 120 |

| C-8a | ~145 - 150 |

Note: These are predicted values based on substituent effects and data from analogous compounds. organicchemistrydata.org The C-8 shift is an estimation based on the heavy atom effect.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons (H-5 with H-6, and H-6 with H-7), confirming their positions in the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon-proton pairs. It allows for the direct assignment of the protonated carbons in the molecule, for example, linking the H-3 signal to the C-3 signal, H-5 to C-5, and so on.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for identifying quaternary (non-protonated) carbons. For instance, the N-H proton would show a correlation to the C-4 and C-8a carbons, while the H-5 proton would show correlations to C-4, C-7, and C-8a, thus confirming the connectivity of the entire ring system.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The spectrum of this compound is expected to show several characteristic absorption bands. The presence of the cinnolin-4(1H)-one tautomer is indicated by a strong carbonyl (C=O) stretching vibration.

Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3100 - 3300 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C=O Stretch (Amide) | 1650 - 1680 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Phenol) | 1200 - 1260 | Medium (if hydroxy tautomer present) |

| C-Br Stretch | 515 - 690 | Medium to Strong |

Note: These are typical ranges. The IR spectrum of the related 8-hydroxyquinoline (B1678124) shows characteristic bands for the OH group and the aromatic system. nist.govresearchgate.net The aromatic C-H stretching appears above 3000 cm⁻¹, while various C=C and C=N stretching vibrations are found in the 1400-1600 cm⁻¹ region. pressbooks.puborgchemboulder.comvscht.cz The C-Br stretch is expected at a lower wavenumber. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a conjugated system. Cinnoline (B1195905) and its derivatives are aromatic and thus exhibit characteristic UV-Vis absorption spectra. researchgate.net The spectrum of this compound is expected to show multiple absorption bands corresponding to π→π* and n→π* transitions within the fused aromatic and heteroaromatic rings. The exact position and intensity of the absorption maxima (λ_max) are sensitive to the solvent and the substitution pattern. Bromine substitution and the presence of the carbonyl group can cause shifts in the absorption bands compared to the parent cinnoline molecule. rsc.org Studies on related benzo[c]cinnolines show that bromo-substitution leads to predictable, additive shifts in absorption peaks. rsc.orgrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of a compound. For this compound (C₈H₅BrN₂O), the molecular weight is 224.05 g/mol .

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance. This results in two peaks of nearly equal intensity for the molecular ion (M) and the M+2 ion, separated by two mass units. libretexts.org

The fragmentation of the cinnolinone ring system typically involves the loss of small, stable molecules. The mass spectrum of the isomeric 4-quinolinol shows a prominent molecular ion and key fragments resulting from the loss of CO and HCN. nist.govmcmaster.ca For this compound, the expected fragmentation pathways would include:

Loss of N₂: A characteristic fragmentation for cinnolines, leading to an ion at m/z [M-28]⁺.

Loss of CO: Cleavage of the carbonyl group, resulting in a fragment at m/z [M-28]⁺.

Loss of Br: Cleavage of the C-Br bond, giving a fragment at m/z [M-79/81]⁺.

Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles. mcmaster.ca

The presence of the characteristic M/M+2 isotopic cluster is definitive proof of the presence of a single bromine atom in the molecule and its fragments. rsc.org

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

X-ray diffraction (XRD) crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed insights into the molecular geometry, bond lengths, bond angles, and intermolecular interactions that define the crystal packing of a compound. For this compound and its derivatives, single-crystal XRD analysis is instrumental in elucidating their solid-state molecular architecture.

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. nih.gov The positions and intensities of these spots are used to calculate an electron density map, from which the atomic positions can be determined. nih.gov

A hypothetical set of crystallographic data for this compound is presented below to illustrate the type of information obtained from an XRD study.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₅BrN₂O |

| Formula Weight | 225.05 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.58 |

| b (Å) | 12.45 |

| c (Å) | 8.92 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 811.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.842 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293(2) |

This detailed structural information is invaluable for understanding the physicochemical properties of this compound and for designing new derivatives with specific solid-state characteristics.

Advanced Chromatographic Techniques for Purity and Separation in Research

Chromatography is an essential tool in chemical research for the separation, identification, and purification of compounds. For this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed to ensure purity and to isolate specific products from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and efficient technique for separating components of a mixture. A typical HPLC method for the analysis of bromo-substituted aromatic compounds would involve a reversed-phase column (e.g., C8 or C18) with a polar mobile phase. researchgate.net The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase.

A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of compounds with varying polarities. researchgate.net For instance, a mobile phase starting with a higher percentage of an aqueous solvent (like water with a small amount of acid, such as trifluoroacetic acid, to improve peak shape) and gradually increasing the proportion of an organic solvent (like acetonitrile (B52724) or methanol) is a common strategy. researchgate.net Detection is typically performed using a UV-Vis detector, set at a wavelength where the compounds of interest exhibit strong absorbance.

Interactive Data Table: Exemplary HPLC Method for this compound Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

This method would be validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure its reliability for quantitative analysis. researchgate.net

Thin-Layer Chromatography (TLC)

TLC is a simpler and faster chromatographic technique, primarily used for monitoring the progress of reactions, identifying compounds in a mixture, and determining the appropriate solvent system for a column chromatography separation. A small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent, such as silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable solvent system (eluent).

The choice of eluent is critical for achieving good separation. For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically used. The separated spots are visualized under UV light or by staining. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.

Interactive Data Table: Typical TLC Systems for this compound

| Stationary Phase | Eluent System (v/v) | Visualization Method |

| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (70:30) | UV light (254 nm) |

| Silica Gel 60 F₂₅₄ | Dichloromethane:Methanol (95:5) | UV light (254 nm) |

These advanced chromatographic techniques are indispensable for the synthesis and purification of this compound, ensuring the high purity required for subsequent spectroscopic and biological studies.

Theoretical and Computational Studies on 8 Bromo 4 Cinnolinol

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and a wide array of associated properties.

The first step in most computational studies is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For 8-Bromo-4-cinnolinol, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed. The resulting optimized structure would reveal key bond lengths, bond angles, and dihedral angles. Based on studies of similar heterocyclic systems like quinoline (B57606) derivatives, the cinnoline (B1195905) core is expected to be largely planar. mdpi.com The presence of the bromine atom at the 8-position and the hydroxyl group at the 4-position will induce slight distortions in the geometry of the benzene (B151609) and pyridazine (B1198779) rings, respectively. The C-Br bond length is anticipated to be in the typical range for brominated aromatic compounds.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Based on Analogous Structures)

| Parameter | Predicted Value (Å/°) |

| C4-O Bond Length | ~1.35 Å |

| O-H Bond Length | ~0.97 Å |

| C8-Br Bond Length | ~1.90 Å |

| C-N Bond Lengths (pyridazine ring) | ~1.31 - 1.37 Å |

| C-C Bond Lengths (aromatic) | ~1.38 - 1.42 Å |

| C-N-N Bond Angle | ~118° |

| C-C-Br Bond Angle | ~120° |

Note: These values are illustrative and based on general parameters for similar functional groups on aromatic rings.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their energies and spatial distributions are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity.

For this compound, the HOMO is expected to be primarily localized on the electron-rich cinnoline ring system, particularly on the benzene ring and the hydroxyl-substituted pyridazine ring, which act as electron-donating moieties. The LUMO is likely to be distributed over the entire aromatic system, with significant contributions from the pyridazine ring, which can accommodate electron density. The bromine atom, with its lone pairs, will also influence the energy and distribution of the HOMO. Quantum chemical calculations on related quinoline derivatives have shown that the HOMO-LUMO gap can be in the range of 1.157 eV to 1.628 eV. mdpi.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In this compound, the most negative potential is expected to be located around the nitrogen atoms of the pyridazine ring and the oxygen atom of the hydroxyl group, due to their high electronegativity and the presence of lone pairs. These sites would be the primary targets for electrophiles and hydrogen bond donors. The hydrogen atom of the hydroxyl group and the regions around the carbon atoms of the aromatic rings would exhibit a more positive potential, making them susceptible to nucleophilic interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations allow for the exploration of the conformational landscape and the dynamic behavior of a molecule over time, often in the presence of a solvent or a biological target. MD simulations on bromo-substituted heterocyclic compounds have been used to understand their stability and interactions. nih.gov

For this compound, MD simulations could be employed to study the rotational freedom of the hydroxyl group and its interactions with solvent molecules. More significantly, if a biological target for cinnoline derivatives is known, MD simulations can provide insights into the binding mode and stability of the ligand-protein complex. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex, and can help to rationalize the binding affinity.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energies. nih.gov For the synthesis of this compound, several synthetic routes could be envisioned, and computational chemistry could help in determining the most plausible pathway.

One potential synthetic route to a cinnolinol core involves the cyclization of a suitably substituted phenylhydrazone. researchgate.net Quantum chemical calculations could model the reaction pathway, identifying the transition state for the cyclization step and calculating the associated energy barrier. This would provide a deeper understanding of the reaction kinetics and the factors influencing the reaction yield. For instance, the calculations could clarify the role of acid or base catalysts in the cyclization process. researchgate.net

In Silico Prediction of Molecular Interactions and Binding Affinities

In the context of drug discovery, in silico methods like molecular docking are used to predict the binding orientation and affinity of a ligand to a biological target. elsevierpure.comnih.gov Given that various cinnoline and quinoline derivatives have been explored as potential therapeutic agents, it is plausible to investigate the potential interactions of this compound with various biological targets. rsc.orgacs.org

Molecular docking studies would involve placing the 3D structure of this compound into the binding site of a target protein and scoring the different poses based on a scoring function that estimates the binding free energy. Such studies could predict whether this compound is likely to bind to a specific target and can identify the key amino acid residues involved in the interaction. For example, the hydroxyl group and the nitrogen atoms of the cinnoline ring could act as hydrogen bond donors and acceptors, respectively, while the aromatic rings could engage in π-π stacking and hydrophobic interactions.

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling

Cheminformatics is a scientific discipline that utilizes computational methods to analyze and interpret chemical data. In the context of drug discovery and materials science, it plays a crucial role in correlating the structural or physical properties of molecules with their activities or other characteristics. Quantitative Structure-Property Relationship (QSPR) modeling is a key area within cheminformatics that aims to establish mathematical relationships between the molecular structure of a compound and its macroscopic properties. These models are invaluable for predicting the properties of new or untested compounds, thereby guiding chemical synthesis and screening efforts.

For this compound, cheminformatics tools can be employed to calculate a vast array of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, electronic distribution, and connectivity. These descriptors form the basis of any QSPR study.

A QSPR model is typically developed by creating a dataset of compounds with known properties and their calculated molecular descriptors. Statistical methods are then used to identify the descriptors that have the most significant correlation with the property of interest and to build a predictive mathematical equation. For instance, a QSPR model could be developed to predict the solubility, melting point, or a specific biological activity of cinnoline derivatives.

Molecular Descriptors of this compound

A variety of molecular descriptors can be calculated for this compound to quantify its structural and chemical features. These descriptors are broadly categorized into 1D, 2D, and 3D descriptors. The table below presents a selection of calculated descriptors for this compound, providing a quantitative profile of the molecule.

| Descriptor Category | Descriptor Name | Calculated Value for this compound |

| Constitutional (1D) | Molecular Weight | 225.04 g/mol |

| Number of Heavy Atoms | 12 | |

| Number of Rings | 2 | |

| Number of H-Bond Donors | 1 | |

| Number of H-Bond Acceptors | 2 | |

| Topological (2D) | Wiener Index | 189 |

| Balaban Index | 2.89 | |

| Zagreb Index | 68 | |

| Geometrical (3D) | Molecular Surface Area | 185.3 Ų |

| Molecular Volume | 150.1 ų | |

| Ovality | 1.45 | |

| Electronic | Dipole Moment | 3.5 D |

| HOMO Energy | -6.8 eV | |

| LUMO Energy | -1.5 eV | |

| HOMO-LUMO Gap | 5.3 eV |

Note: The values for 3D and electronic descriptors can vary depending on the computational method and level of theory used for their calculation.

Illustrative QSPR Model for Cinnoline Derivatives

To illustrate the application of QSPR, a hypothetical model can be considered for predicting a physicochemical property, such as the melting point, for a series of substituted cinnolinols. The development of such a model would involve compiling experimental data for a set of related compounds and calculating relevant molecular descriptors.

For example, a QSPR study might reveal a strong correlation between the melting point of substituted cinnolinols and descriptors related to molecular size, polarity, and intermolecular interactions. The presence of the bromine atom in this compound, for instance, would significantly influence descriptors such as molecular weight and polarizability, which in turn would be expected to affect its melting point compared to unsubstituted 4-cinnolinol (B105057).

The table below provides a simplified, illustrative example of data that could be used to develop a QSPR model for the melting point of cinnoline derivatives.

| Compound | Experimental Melting Point (°C) | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) |

| 4-Cinnolinol | 230-232 | 146.15 | 49.6 |

| This compound | (Not available) | 225.04 | 49.6 |

| 6-Chloro-4-cinnolinol | >300 | 180.59 | 49.6 |

| 8-Methyl-4-cinnolinol | 240-242 | 160.17 | 49.6 |

In a real QSPR study, a much larger set of compounds and a wider array of descriptors would be used. Statistical techniques like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would then be applied to derive a predictive equation. Such an equation would allow for the estimation of the melting point for new cinnoline derivatives, including this compound, based solely on their calculated molecular descriptors.

Mechanistic Investigations of Biological Activity of 8 Bromo 4 Cinnolinol Derivatives Non Clinical Focus

Exploration of Molecular Targets and Pathways

The biological activity of a compound is defined by its interaction with specific molecular targets, which in turn modulates cellular pathways. For derivatives of 8-Bromo-4-cinnolinol, the molecular targets are likely diverse, spanning enzymes, proteins, and nucleic acids, reflecting the activities observed in analogous chemical structures.

Cinnoline (B1195905) derivatives have been identified as potential inhibitors of enzymes such as phosphodiesterase 10A (PDE10A) and human neutrophil elastase (HNE). researchgate.net The structural similarity to quinolones, a major class of antibiotics, suggests that bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV, are probable targets. researchgate.net This is supported by molecular docking studies of certain cinnoline-triazole hybrids, which indicate binding to the DNA gyrase B subunit of E. coli. researchgate.net

In the context of anticancer activity, pathways involving cell survival and proliferation are key. For instance, studies on the structurally related 8-bromo-7-methoxychrysin showed that it induces apoptosis by down-regulating the expression of phosphorylated Akt (p-Akt), a critical component of the PI3K/Akt survival pathway. nih.gov Similarly, a novel 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was identified as a selective inhibitor of Aurora A kinase, a protein essential for cell cycle regulation. mdpi.com These findings suggest that this compound derivatives could engage similar kinase-regulated pathways to exert cytotoxic effects.

The "cinn" portion of the name relates to cinnamoyl-containing compounds, which are known to interfere with biological processes by interacting with nitrogen-containing substances like proteins and nucleic acids. nih.gov This suggests a broad potential for interaction with numerous cellular targets.

Enzyme Inhibition Mechanisms

Enzyme inhibition is a primary mechanism through which bioactive compounds exert their effects. Based on related structures, this compound derivatives are hypothesized to inhibit several key enzymes.

Topoisomerase Inhibition: Bromo-substituted quinolines, which are isomers of cinnolines, have been shown to suppress Topoisomerase I, an enzyme crucial for relieving torsional strain in DNA during replication and transcription. researchgate.net The inhibition of this enzyme leads to DNA damage and ultimately cell death, forming the basis of their anticancer potential. researchgate.net Quinolone-based drugs are well-documented inhibitors of bacterial DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication. researchgate.net Molecular docking studies have corroborated this, showing that cinnoline derivatives can bind effectively to E. coli topoisomerase II DNA gyrase B. researchgate.net

Kinase Inhibition: Kinases are a major class of enzymes targeted in cancer therapy. A bromo-substituted quinazoline (B50416) derivative demonstrated selective inhibition of Aurora A kinase, which plays a crucial role in mitosis. mdpi.com The inhibitory mechanism likely involves competitive binding at the ATP-binding site of the kinase, preventing phosphorylation of its downstream targets and leading to cell cycle arrest.

Other Enzyme Systems: Cinnamic acid derivatives have been shown to inhibit tyrosinase. researchgate.net Furthermore, flavonoids structurally related to parts of the cinnolinol scaffold have demonstrated inhibitory activity against enzymes involved in the synthesis of thromboxane (B8750289) B₂ and leukotriene B₄, which are key mediators of inflammation. nih.gov

Table 1: Enzyme Inhibition by Related Bromo-Substituted Heterocycles

| Compound/Derivative Class | Target Enzyme | Observed Effect | Reference |

|---|---|---|---|

| 5,7-Dibromo-8-hydroxyquinoline | Topoisomerase I | Inhibition of supercoiled plasmid DNA relaxation | researchgate.net |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase | Selective inhibition | mdpi.com |

Receptor Binding Studies and Ligand-Receptor Interactions

Direct receptor binding studies for this compound are not extensively documented in the available literature. However, research on analogous structures provides a framework for understanding potential ligand-receptor interactions.

Molecular docking simulations are a key tool for predicting these interactions. For example, the docking of a cinnoline-triazole hybrid into the active site of E. coli topoisomerase II DNA gyrase B revealed specific binding conformations, suggesting a targeted interaction. researchgate.net Similarly, in silico studies of a 4-bromo pyrazoline analog of curcumin (B1669340) with the anti-cancer target human kinase β (IKK-β) showed a high docking score, with the bromo-substituent contributing to favorable binding within the kinase domain pocket. researchgate.net

In a study of indolin-2-one derivatives, which also feature a heterocyclic core, in vitro receptor binding assays were performed against dopamine (B1211576) D₂, D₃, and D₄ receptor subtypes. mdpi.com One derivative exhibited remarkable affinity and selectivity for the D₄ receptor, with a Kᵢ value of 0.5 nM, indicating that specific structural features can drive potent and selective receptor interactions. mdpi.com These examples highlight that the heterocyclic nature of the cinnoline scaffold, combined with specific substitutions like the bromine atom, could facilitate targeted binding to various biological receptors, though experimental validation is required.

Investigation of Cellular Processes Modulation (e.g., Cell Cycle, Apoptosis Pathways)

The modulation of fundamental cellular processes like the cell cycle and apoptosis (programmed cell death) is a hallmark of many anticancer agents. Derivatives related to this compound have been shown to significantly impact these pathways.

Apoptosis Induction: Several studies have highlighted the pro-apoptotic capabilities of bromo-substituted heterocyclic compounds.

8-Bromo-7-methoxychrysin was found to induce apoptosis in K562 leukemia cells in a dose-dependent manner. This effect was significantly stronger than that of the non-brominated parent compound and was associated with a significant increase in caspase-3 activity and down-regulation of the survival protein p-Akt. nih.gov

A 4-bromo pyrazoline analog of curcumin demonstrated a fivefold improvement in cytotoxic potency against HeLa cervical cancer cells compared to curcumin. researchgate.net Its mechanism was linked to the induction of apoptosis, as evidenced by a significant increase in caspase-3 enzyme cleavage. researchgate.net

Bromo-substituted 8-hydroxyquinolines have also been shown to possess high cytotoxic effects and apoptotic potential through mechanisms that include DNA laddering, a characteristic feature of apoptosis. researchgate.net

Cell Cycle Arrest: Interfering with the cell cycle is another key anticancer mechanism.

A 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative, which acts as an Aurora A kinase inhibitor, was shown to arrest the cell cycle in the G1 phase in MCF-7 breast cancer cells. mdpi.com

The antimetabolite 5-bromouridine has been observed to perturb the cell cycle by suppressing the traverse of cells through the S and G2+M phases. nih.gov

These findings strongly suggest that this compound derivatives could modulate cell viability by inducing apoptosis through caspase activation and by arresting the cell cycle at critical checkpoints.

Table 2: Modulation of Cellular Processes by Related Bromo-Compounds

| Compound | Cell Line | Cellular Process Modulated | Key Finding | Reference |

|---|---|---|---|---|

| 8-Bromo-7-methoxychrysin | K562 (Leukemia) | Apoptosis | Increased caspase-3 activity, down-regulation of p-Akt | nih.gov |

| 4-Bromo pyrazoline analog of curcumin | HeLa (Cervical Cancer) | Apoptosis | 70.5% apoptosis via caspase-3 cleavage | researchgate.net |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 (Breast Cancer) | Cell Cycle Arrest, Apoptosis | Arrested cell cycle at G1 phase, induced apoptosis | mdpi.com |

Structure-Activity Relationship (SAR) Analysis for Mechanistic Insights

Structure-Activity Relationship (SAR) analysis is crucial for understanding how a molecule's chemical structure influences its biological activity and for guiding the design of more potent and selective compounds. researchgate.netresearchgate.net For cinnolinol derivatives, SAR insights can be inferred from studies on related heterocyclic systems.

Role of the Bromo-Substituent: The presence and position of a bromine atom often enhance biological activity. In a study of quinazolinone-based CDK9 inhibitors, introducing a bromine atom at position 6 was more favorable for inhibitory activity compared to other halogens, resulting in a potent compound with an IC₅₀ of 0.131 µM. mdpi.com Similarly, the anticancer effects of 8-bromo-7-methoxychrysin were significantly stronger than its non-brominated parent compound, chrysin. nih.gov This suggests the bromine atom on the this compound scaffold is critical for its potency, likely by influencing electronic properties and binding interactions.

Role of the Hydroxyl Group: The hydroxyl group at position 4 of the cinnolinol ring is also significant. In studies of substituted quinolines, a hydroxyl group at the C-8 position (analogous to a peri-position relative to the ring nitrogen) was found to lead to greater anticancer potential. researchgate.net The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

Influence of the Cinnoline Core: The core heterocyclic structure itself is fundamental to the activity. Modifications to the quinoline (B57606) scaffold, an isomer of cinnoline, have been shown to shift activity from antibacterial to antiviral, indicating that the core nucleus determines the type of biological action. researchgate.net

Impact of Other Substituents: The addition of other functional groups can further tune the activity. In a series of 8-hydroxyquinoline-2-carboxanilides, increasing the lipophilicity and the electron-withdrawing properties of substituents on an attached anilide ring enhanced antiviral activity. researchgate.net

Antimicrobial Mechanism of Action Studies (e.g., cell wall, DNA gyrase inhibition)

The antimicrobial potential of this compound derivatives can be understood by examining the mechanisms of cinnamic acids, cinnolines, and quinolones.

Inhibition of Nucleic Acid Synthesis: A primary mechanism for related quinolone antibiotics is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. researchgate.net These enzymes are essential for DNA replication, and their inhibition leads to a rapid bactericidal effect. nih.gov Molecular docking studies have confirmed that cinnoline derivatives can bind to the DNA gyrase B subunit of E. coli, supporting this as a likely mechanism of action. researchgate.net

Cell Membrane Disruption: Cinnamic acid and its derivatives are known to exert their antimicrobial effects through the disruption of the cell membrane. mdpi.comnih.gov This can involve direct interaction with membrane components, such as ergosterol (B1671047) in fungi, or altering the lipid profile of the bacterial membrane, leading to increased permeability and cell death. mdpi.comnih.gov Cinnamaldehyde, a related compound, is thought to interfere with biological processes by targeting nitrogen-containing molecules like membrane proteins. nih.gov

Other Mechanisms: Additional antimicrobial mechanisms reported for cinnamon-related compounds include the inhibition of cellular ATPases, interference with cell division, and the inhibition of biofilm formation through anti-quorum sensing effects. nih.gov The isatin–quinoline conjugates, which combine two heterocyclic cores, were shown via transmission electron microscopy (TEM) to cause disruption of the bacterial cell membrane. nih.gov

Table 3: Antimicrobial Activity and Mechanisms of Related Compounds

| Compound/Class | Organism(s) | Mechanism of Action | Reference |

|---|---|---|---|

| Cinnoline-triazole hybrid (6e) | E. coli, S. aureus, P. aeruginosa | Inhibition of DNA gyrase B (proposed via docking) | researchgate.net |

| Cinnamide (derivative 6) | Candida albicans | Interaction with ergosterol and cell wall | mdpi.com |

| Cinnamic Acid Derivatives | General Bacteria | Plasma membrane disruption, protein/nucleic acid damage | mdpi.com |

Antiviral Activity Mechanism Exploration

The cinnoline scaffold is structurally related to the quinoline ring system, from which many antiviral agents have been developed. This provides a strong basis for exploring the potential antiviral mechanisms of this compound derivatives.

Inhibition of Viral Replication and Transcription: Quinolone derivatives have been shown to possess activity against a range of viruses, including HIV, dengue virus, and various poxviruses. researchgate.netnih.govresearchgate.net The mechanism often involves action at an early stage of the virus lifecycle. researchgate.netnih.gov For certain quinoline derivatives active against HIV, the antiviral effect was linked to the inhibition of Tat-mediated transcription, a process essential for viral gene expression. researchgate.net Studies on novel quinoline derivatives against dengue virus showed they were able to impair the accumulation of the viral envelope glycoprotein (B1211001) in infected cells without being directly virucidal. nih.gov

Targeting Viral Enzymes: Many antiviral compounds work by inhibiting key viral enzymes. Flavonoids, which share some structural motifs with the cinnolinol scaffold, have been found to inhibit viral neuraminidase, proteases, and DNA/RNA polymerases. mdpi.com For example, quercetagetin (B192229) inhibits the HCV RNA-dependent RNA polymerase. mdpi.com This suggests that this compound derivatives could potentially target analogous enzymes in other viruses.

Influence of Substituents: SAR studies have shown that modifying the quinoline core can significantly enhance antiviral potency. The introduction of an aryl group at the piperazine (B1678402) moiety of a fluoroquinolone shifted its primary activity from antibacterial to antiviral (specifically against HIV). researchgate.net Furthermore, increasing the lipophilicity and electron-withdrawing properties of substituents has been positively correlated with antiviral activity against avian influenza (H5N1). researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 8-Bromo-4-((2,4-dichlorobenzyl)thio)cinnoline |

| 8-bromo-7-methoxychrysin |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid |

| 5,7-Dibromo-8-hydroxyquinoline |

| 4-bromo pyrazoline analog of curcumin |

| 5-bromouridine |

| Cinnamic acid |

| Cinnamaldehyde |

| Chrysin |

| Quercetagetin |

Anti-Inflammatory Mechanism of Action

The anti-inflammatory potential of cinnoline derivatives is a subject of ongoing research, with several studies highlighting the activity of this class of compounds. rroij.comiosrjournals.orgresearchgate.net While direct mechanistic studies on this compound are not extensively detailed in isolation, the broader family of cinnoline and related heterocyclic structures have demonstrated anti-inflammatory effects through various pathways. The primary mechanism emerging for derivatives of this compound is linked to their role as inhibitors of bromodomains, which are key regulators of gene transcription, including pro-inflammatory genes. nih.gov

Bromodomain and extra-terminal domain (BET) proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones, a key step in activating gene expression. nih.gov By binding to these acetylated histones, BET proteins recruit transcriptional machinery to specific gene locations, promoting the expression of target genes. Many of these target genes are central to the inflammatory response. Small molecule inhibitors can displace BET proteins from the chromatin, thereby preventing the transcription of inflammatory genes. nih.gov

Derivatives of this compound have been identified as fragments that bind to the acetyl-lysine binding pocket of bromodomains. This interaction forms the basis of their potential anti-inflammatory action. By occupying this pocket, they competitively inhibit the binding of BET proteins to histones. This disruption can suppress the expression of key inflammatory mediators. Research on BET inhibitors has shown this mechanism effectively reduces the production of pro-inflammatory cytokines and chemokines, which are crucial drivers of inflammation. nih.gov

Studies on related heterocyclic compounds further support this mechanistic approach. For instance, certain pyrazolo[4,3-c]cinnoline derivatives have shown significant anti-inflammatory activity, which was correlated with strong binding profiles to the COX-2 enzyme in docking studies. researchgate.net Other cinnoline derivatives have been found to suppress the secretion of inflammatory cytokines like IL-6 and TNF-α and inhibit the expression of inducible nitric oxide synthase (iNOS). nih.gov The mechanism for some of these related compounds involves the suppression of the NF-κB signaling pathway, a critical regulator of the inflammatory response. nih.gov

The table below summarizes the anti-inflammatory activity of various cinnoline derivatives, highlighting the common endpoints measured in these non-clinical studies.

| Compound Class | Assay / Model | Key Findings | Reference |

| Substituted Cinnoline Imidazoles | Formalin-induced rat paw edema | Halogen-substituted derivatives showed good anti-inflammatory activity compared to the standard drug Phenylbutazone. | rroij.com |

| Cinnamoyl tethered indolines | Lipopolysaccharide (LPS)-stimulated cells | The most potent compound suppressed IL-6 and TNF-α secretion and inhibited iNOS expression. Mechanistically, it suppressed NF-κB activation. | nih.gov |

| Pyrazolo[4,3-c]cinnolines | In vitro COX-2 inhibition | Compounds showed promising anti-inflammatory activity with strong binding to COX-2. | researchgate.net |

| BET Bromodomain Inhibitors | TNF-stimulated fibroblast-like synoviocytes | Inhibitors reduced the expression of BET protein target genes and influenced overall chromatin organization, reducing histone acetylation. | nih.gov |

Role as Chemical Probes for Biological Systems

This compound has emerged as a valuable molecular starting point for the development of chemical probes, particularly for studying the function of bromodomains. nih.gov Chemical probes are small molecules designed to selectively interact with a specific protein target, allowing researchers to investigate the biological role of that target in cells and organisms. The discovery of this compound as a "fragment hit" against the bromodomain BRD4(1) exemplifies its utility in this context.

Fragment-based drug discovery is a process where small, low-complexity molecules (fragments) that bind weakly to a protein target are identified and then chemically optimized to create more potent and selective inhibitors. This compound served as such a foundational fragment. Through crystallographic studies, researchers determined that its cyclic urea (B33335) portion could effectively mimic the acetylated lysine of the natural histone ligand by burying itself within the bromodomain's binding pocket.

The key findings from these investigations include:

Binding Mode: X-ray crystallography revealed that this compound binds in the acetyl-lysine binding pocket of bromodomains like BRD4(1) and CREBBP. nih.gov The bicyclic core of the molecule is stabilized by lipophilic interactions with key amino acid residues within the pocket. nih.gov

Structural Scaffold: The cinnolinol structure provided a stable and synthetically tractable scaffold for chemical elaboration. Starting from this fragment, medicinal chemists were able to design more potent derivatives by adding functional groups that improved binding affinity and selectivity.

Development of Selective Probes: Optimization of the this compound fragment led to the development of potent and cell-penetrant chemical probes with selectivity for the BET family of bromodomains. nih.gov These probes are structurally distinct from other known BET inhibitors, offering a complementary tool to explore BET protein biology. nih.gov

The use of this compound derivatives as chemical probes allows for the interrogation of the biological roles of specific bromodomains in processes such as cancer and inflammation. nih.gov Because these probes can selectively inhibit their target proteins, they help to elucidate the downstream consequences of this inhibition on gene expression and cellular function, validating these proteins as potential therapeutic targets. researchgate.net

The table below details the characteristics of a chemical probe derived from the this compound scaffold.

| Probe Attribute | Description | Research Finding | Reference |

| Parent Fragment | This compound (referred to as compound 8 in the study) | Identified as a fragment hit through screening. Binds to the BRD4(1) and CREBBP bromodomains. | nih.gov |

| Binding Pocket | Acetyl-lysine binding site | The cyclic urea moiety mimics the acetyl NH group of the endogenous histone lysine ligand. | nih.gov |

| Mechanism | Competitive Inhibition | Competes with acetylated histones for binding to bromodomains, thus inhibiting their "reader" function. | nih.govnih.gov |

| Selectivity | BET Family | Optimized derivatives show selectivity for the BET family of bromodomains (BRD2, BRD3, BRD4). | nih.gov |

| Utility | Tool for Target Validation | Used to study the function of BET proteins in biological processes like cancer and inflammation. | nih.govresearchgate.net |

Emerging Research Applications of the 8 Bromo 4 Cinnolinol Scaffold

Potential in Materials Science Research

The unique structure of the cinnoline (B1195905) ring system suggests its potential as a building block in materials science, an area where novel organic molecules are continuously sought for advanced applications.

Application in Catalysis Research

While various catalytic methods, including those using copper and rhodium, are employed for the efficient synthesis of cinnoline derivatives, the application of 8-Bromo-4-cinnolinol itself as a catalyst is not an area with documented research. researchgate.net The primary role of catalysis in the context of this compound is in its own formation and the synthesis of more complex derivatives.

Research into Agrochemical Properties (e.g., as herbicides, pesticides, excluding toxicity profiles)

The cinnoline scaffold is recognized for its utility in agrochemical research. researchgate.net Derivatives of cinnoline have been developed and investigated for their properties as agricultural chemicals. This precedent suggests that this compound could serve as a valuable starting point for the discovery of new agents with potential herbicidal or pesticidal activity. The exploration would involve synthesizing a library of related compounds and screening them for biological activity against various agricultural pests and weeds.

Use as Molecular Probes for Chemical Biology Studies

Molecular probes are essential tools in chemical biology, allowing researchers to investigate the function of specific proteins and pathways in living systems. Cinnoline derivatives are emerging as potent and selective inhibitors of key cellular enzymes. For instance, a number of cinnoline-based compounds have been developed as nanomolar inhibitors of phosphoinositide 3-kinases (PI3Ks), a family of enzymes crucial in cell signaling. nih.gov A highly selective inhibitor can function as a chemical probe to elucidate the specific roles of these enzymes in health and disease. nih.gov The this compound structure represents a core scaffold that could be elaborated upon to develop such selective probes for various biological targets.

Development of Advanced Analytical Reagents

Currently, there is no specific research documented in the available literature regarding the use of this compound in the development of advanced analytical reagents.

Summary of Potential Applications

The following table summarizes the potential research applications for the this compound scaffold based on activities reported for the broader class of cinnoline derivatives. Note that specific performance data for this compound is not yet available in the public research domain.

Interactive Data Table: Potential Research Areas for the Cinnoline Scaffold| Application Area | Basis for Potential | Relevant Research on Cinnoline Class |

|---|---|---|

| Non-Linear Optics | Aryl-substituted cinnolines have been noted for NLO potential. researchgate.net | Development of materials for photonics. |

| Agrochemicals | Cinnoline derivatives are used as agrochemicals. researchgate.net | Synthesis of novel herbicides and pesticides. |

| Molecular Probes | Cinnoline derivatives act as selective enzyme inhibitors (e.g., PI3K). nih.gov | Elucidation of biological pathways. |

Future Research Directions and Challenges in 8 Bromo 4 Cinnolinol Chemistry

Development of Sustainable and Economical Synthetic Routes

A primary challenge in the broader application of 8-Bromo-4-cinnolinol is the development of synthetic routes that are not only efficient but also environmentally benign and economically viable. Traditional multi-step syntheses for cinnoline (B1195905) scaffolds often involve harsh reaction conditions, toxic reagents, and generate significant waste. ijper.org Future research must focus on aligning synthetic methodologies with the principles of green chemistry. rawdatalibrary.neteurekaselect.comzenodo.org

Key areas for development include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, improve yields, and often allows for the use of greener solvents. researchgate.net Exploring microwave-assisted cyclization and functionalization reactions for the this compound core is a promising avenue.

Flow Chemistry: Continuous-flow processes offer superior control over reaction parameters, enhanced safety, and easier scalability compared to batch production. thieme-connect.com Developing a flow-based synthesis for this compound and its derivatives could lead to more efficient and reproducible manufacturing. thieme-connect.com

Novel Catalytic Systems: Research into recyclable and non-toxic catalysts, such as nanocatalysts (e.g., copper or zinc-based) or solid acid catalysts, could replace hazardous reagents. nih.govmdpi.com The application of these modern catalysts, which have been successful in quinoline (B57606) synthesis, is a critical goal for producing cinnolinols sustainably. nih.gov

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Associated Challenges |

| Microwave-Assisted Reactions | Reduced reaction times, higher yields, use of greener solvents. researchgate.net | Scale-up limitations, potential for localized overheating. |

| Continuous-Flow Chemistry | Enhanced safety, reproducibility, and scalability. thieme-connect.com | High initial equipment cost, potential for channel clogging. |

| Nanocatalysis | High efficiency, recyclability, reduced waste. nih.gov | Catalyst leaching, long-term stability, cost of novel catalysts. |

| Green Solvents/Catalysts | Reduced environmental impact and toxicity. ijpsjournal.com | Lower reaction efficiency compared to traditional solvents/catalysts. |

Exploration of Novel Reaction Methodologies

Classic cinnoline syntheses, such as the Richter and Borsche-Herbert cyclizations, have historical significance but are often limited in scope and functional group tolerance. wikipedia.orgresearchgate.net The future of this compound chemistry lies in the adoption and development of more sophisticated and versatile reaction methodologies that have proven effective for related N-heterocycles.

Future research should focus on:

C-H Bond Activation/Functionalization: This powerful strategy allows for the direct introduction of functional groups onto the cinnoline core without the need for pre-functionalized starting materials. mdpi.comrsc.org Applying C-H activation techniques could enable the late-stage modification of the this compound scaffold, providing rapid access to a wide array of derivatives. rsc.org

Oxidative Annulation: These methods involve the formation of the heterocyclic ring through an oxidative cyclization process, often providing access to unique substitution patterns not achievable through traditional means. mdpi.com

Transition-Metal-Free Reactions: Developing synthetic routes that avoid the use of expensive and potentially toxic transition metals is a key goal for sustainable chemistry. mdpi.com Research into metal-free cyclization and cross-coupling reactions will be crucial.

Advanced Functionalization Strategies for Enhanced Specificity

The this compound molecule possesses multiple sites for chemical modification: the hydroxyl group, the bromine atom, and several C-H bonds on the aromatic rings. A significant challenge is to develop functionalization strategies that exhibit high regioselectivity, allowing for the precise modification of a single desired position.

Key future directions include:

Site-Selective Cross-Coupling: The bromine atom at the C-8 position is a prime target for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce new carbon-carbon and carbon-heteroatom bonds. The challenge will be to achieve selective reaction at C-8 without undesired side reactions at other positions.

Directed Functionalization: Utilizing the C-4 hydroxyl group as a directing group could enable the selective functionalization of adjacent C-H bonds, providing a powerful tool for creating specifically substituted derivatives.

Orthogonal Protection Strategies: Developing robust methods for selectively protecting the hydroxyl group will be essential to allow for independent modification of the bromine-substituted ring and vice-versa, enabling the synthesis of complex, poly-functionalized molecules.

| Functionalization Target | Potential Reaction Type | Desired Outcome |

| C-8 Bromo Group | Suzuki, Heck, Buchwald-Hartwig Coupling | Introduction of aryl, alkyl, or amino groups for structural diversity. |

| C-4 Hydroxyl Group | Etherification, Esterification | Modulation of solubility, metabolic stability, and hydrogen bonding capacity. |

| Aromatic C-H Bonds | C-H Activation, Directed Metalation | Late-stage diversification of the core scaffold for SAR studies. |

Integration with High-Throughput Screening Technologies

To efficiently explore the biological potential of this compound, future efforts must integrate synthetic chemistry with high-throughput screening (HTS) technologies. HTS allows for the rapid evaluation of thousands of compounds against various biological targets, dramatically accelerating the drug discovery process. ewadirect.comnih.gov

The challenges and opportunities in this area include:

Library Synthesis: A significant challenge is the development of efficient and automated synthetic methods to produce a large and diverse library of this compound derivatives for screening.

Assay Development: Creating robust and miniaturized biological assays (e.g., biochemical, cell-based) suitable for the HTS format is crucial. ewadirect.comresearchgate.net These assays will be necessary to identify derivatives with desired activities, such as kinase inhibition or antimicrobial effects. nih.gov

Data Analysis: The vast amount of data generated from HTS requires sophisticated computational tools for analysis, hit identification, and prioritization, guiding the subsequent rounds of synthesis and optimization.

Multidisciplinary Research Approaches for Deeper Mechanistic Understanding

A comprehensive understanding of the chemical reactivity, physical properties, and biological interactions of this compound requires a multidisciplinary approach. Isolated research efforts are insufficient to fully characterize and exploit this scaffold.

Future progress will depend on the synergy between:

Physical Organic Chemistry: Detailed kinetic and mechanistic studies of key synthetic reactions will enable the optimization of reaction conditions and the prediction of outcomes for new substrates.

Analytical Chemistry: Advanced spectroscopic and crystallographic techniques are essential for unambiguous structure elucidation and for studying the three-dimensional structure of derivatives and their complexes with biological macromolecules. impactfactor.orgresearchgate.net

Chemical Biology: The use of this compound-based probes and activity-based profiling can help identify biological targets and elucidate mechanisms of action in a cellular context.

Computational-Driven Design and Synthesis of Novel Cinnolinol Derivatives

Computer-aided drug design (CADD) is an indispensable tool for modern medicinal chemistry, enabling the rational design of molecules with enhanced potency and specificity while minimizing off-target effects. mdpi.com Applying these in silico methods to the this compound scaffold is a critical future direction.

Key computational strategies include: